molecular formula C9H5Cl3F3NO B7788458 2,2-dichloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide CAS No. 94059-41-3

2,2-dichloro-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide

Cat. No. B7788458
Key on ui cas rn: 94059-41-3
M. Wt: 306.5 g/mol
InChI Key: FHJOTQLQLNBGDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04469701

Procedure details

The intermediate N-[2'-chloro-5'-trifluoromethylphenyl]-3-chloro-4-chloromethyl-2-pyrrolidinone is prepared as follows: 50 g of 2-chloro-5-trifluoromethylaniline is combined with 34.8 g of triethylamine (TEA) and 200 ml of CH2Cl2. 48.6 g of dichloroacetyl chloride (DCAC) added dropwise while the mixture was kept at about 10° C. The mixture was stirred overnight forming a precipitate. The mixture was brought up to 1800 ml with CH2Cl2 and was washed 3 times (×) with 300 ml water, 3×300 ml 1.0N HCL and 3×300 ml saturated NaHCO3. The precipitate was dried over night with magnesium sulfate (MgSO4) and stripped, yielding 59 g of 2'-chloro-5'-trifluoromethyldichloroacetanilide. 58.3 g of the 2'-chloro-5'-trifluoromethyldichloroacetanilide and 37.2 g of potassium carbonate (K2CO3) were combined with 300 ml acetone and heated with stirring to reflux in a 2 liter flask equipped with a thermal reflux condenser, drop funnel and N2 bubbler. 39.1 g allyl bromide was added via the drop funnel at a constant temperature at 60° C. The mixture was refluxed for 2 hours and then stirred overnight. The mixture was filtered and stripped. 200 ml CH2Cl2 was added to the residue. This mixture was washed 3× with 100 ml H2O and 2× with 100 saturated NaCl solution. The filtrate was dried overnight in MgSO4 and stripped to yield 55 g of N-allyl-2'-chloro-5'-trifluoromethyldichloroacetanilide.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
34.8 g
Type
reactant
Reaction Step Two
Quantity
48.6 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:8]=[CH:7][C:6]([C:9]([F:12])([F:11])[F:10])=[CH:5][C:3]=1[NH2:4].[CH2:13](N(CC)CC)[CH3:14].[Cl:20][CH:21]([Cl:25])[C:22](Cl)=[O:23].[CH2:26]([Cl:28])Cl>>[Cl:1][C:2]1[CH:8]=[CH:7][C:6]([C:9]([F:10])([F:11])[F:12])=[CH:5][C:3]=1[N:4]1[CH2:14][CH:13]([CH2:26][Cl:28])[CH:21]([Cl:20])[C:22]1=[O:23].[Cl:1][C:2]1[CH:8]=[CH:7][C:6]([C:9]([F:10])([F:11])[F:12])=[CH:5][C:3]=1[NH:4][C:22](=[O:23])[CH:21]([Cl:25])[Cl:20]

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
ClC1=C(N)C=C(C=C1)C(F)(F)F
Step Two
Name
Quantity
34.8 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
48.6 g
Type
reactant
Smiles
ClC(C(=O)Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl
Step Five
Name
Quantity
200 mL
Type
reactant
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was kept at about 10° C
CUSTOM
Type
CUSTOM
Details
forming a precipitate
WASH
Type
WASH
Details
was washed 3 times (×) with 300 ml water, 3×300 ml 1.0N HCL and 3×300 ml saturated NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The precipitate was dried over night with magnesium sulfate (MgSO4)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=C(C=C(C=C1)C(F)(F)F)N1C(C(C(C1)CCl)Cl)=O
Name
Type
product
Smiles
ClC1=C(NC(C(Cl)Cl)=O)C=C(C=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 59 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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